(3-叠氮丙基)苯

描述

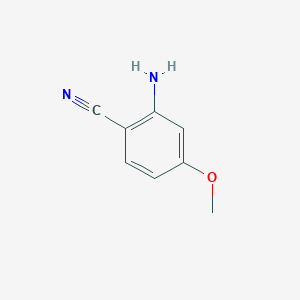

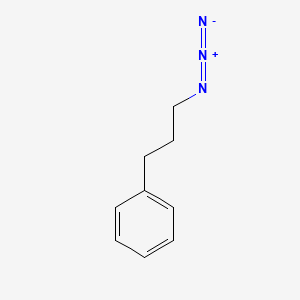

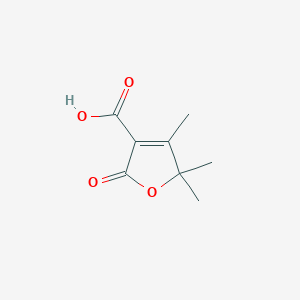

(3-Azidopropyl)benzene, also known as 3-azidopropylbenzene, is an organic compound with a molecular formula of C9H10N3. It is an alkyl-substituted benzene derivative, and is a colorless liquid with a pungent odor. It is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other compounds. It is also used in the manufacture of dyes, photographic chemicals, and other industrial products.

科学研究应用

基础化学和分子结构

- 苯及其衍生物:苯是化学中一个基础分子,在芳香性和离域研究中至关重要。它的衍生物,包括叠氮丙基苯,在生物医学研究和材料科学中都有应用。硼嗪的化学发展(苯的无机类似物)对化学储氢和基于 BN 的陶瓷有影响 (Marwitz 等人,2009)。

合成化学应用

- 有机催化氧化脱氢:马等人探索了偶氮苯的制备,其中可以利用 3-叠氮丙基苯之类的衍生物。该方法对不同的取代基表现出广泛的耐受性,表明具有多种化学应用的潜力 (Ma 等人,2012)。

- 改进的合成工艺:Kopach 等人对 1-(叠氮甲基)-3,5-双-(三氟甲基)苯(一种相关化合物)的合成研究表明,批量和微流叠氮化工艺取得了进展,这可能与叠氮丙基苯化合物的合成有关 (Kopach 等人,2009)。

- 从新型衍生物形成苯:刘等人关于将环己烷衍生物转化为苯的工作强调了叠氮丙基苯在合成核心苯结构中的潜力 (Liu 等人,2001)。

环境与健康研究

- 苯厌氧氧化:Coates 等人报告了苯的厌氧氧化,与环境修复相关。了解这些过程有助于减轻与苯相关的环境影响,包括其衍生物的影响 (Coates 等人,2001)。

- 苯的健康影响和易感性:史密斯对苯及其衍生物的健康影响的研究强调了了解这些化合物与人类健康相互作用的必要性,这可以扩展到叠氮丙基苯 (史密斯,2010)。

先进材料和纳米技术

- 超分子化学应用:Cantekin 等人讨论了苯-1,3,5-三甲酰胺 (BTA),它在纳米技术和生物医学中具有应用。考虑到叠氮丙基苯与苯衍生物的结构关系,它在类似应用中的潜力很大 (Cantekin 等人,2012)。

- 晶体固体中的分子动力学:Domínguez 等人对苯在晶体结构中的动力学的研究提供了叠氮丙基苯在类似环境中的行为的见解,可能为材料科学应用提供信息 (Domínguez 等人,2002)。

教育和教学研究

- 教授科学实践:Sarıbaş 和 Ceyhan 关于教授科学实践的教学方法的研究,包括使用苯作为模型,可以为叠氮丙基苯在化学教育中的教育应用提供信息 (Sarıbaş 和 Ceyhan,2015)。

可持续化学生产

- 从木质素中可持续生产苯:孟等人关于从废弃物木质素中可持续生产苯的研究可以指导开发生产叠氮丙基苯衍生物的环保方法 (Meng 等人,2021)。

化学分析和检测

- 生物流体中叠氮的检测:Minakata 和 Suzuki 开发了一种使用电子顺磁共振在生物流体中测定叠氮离子的方法,可以适用于在类似情况下检测叠氮丙基苯 (Minakata 和 Suzuki,2005)。

作用机制

Target of Action

(3-Azidopropyl)benzene is primarily used as a reactant in the preparation of GDP-triazoles . These GDP-triazoles are known to inhibit human α-1,3-fucosyltransferases , which are enzymes that play a crucial role in the biosynthesis of complex carbohydrates.

Mode of Action

It is known that the azide functional group in the compound offers a facile route to the installation of a range of synthetically interesting motifs . This includes amines, aziridines, 1,4-substituted-1,2,3-triazoles, and isocyanates . The [3+2] azide-alkyne cycloaddition, also known as Click chemistry, can be attributed to increasing the popularity of azides with medicinal chemists due to the ease with which biologically active molecules can be constructed with a high degree of structural diversity .

Biochemical Pathways

The compound’s role in the synthesis of gdp-triazoles suggests that it may influence the pathways involving human α-1,3-fucosyltransferases

Pharmacokinetics

It’s known that the compound is thermally unstable and prone to detonation . This instability could potentially affect its bioavailability and pharmacokinetic profile.

Result of Action

The primary result of the action of (3-Azidopropyl)benzene is the synthesis of GDP-triazoles . These compounds have been shown to inhibit human α-1,3-fucosyltransferases , potentially impacting the biosynthesis of complex carbohydrates.

Action Environment

The action of (3-Azidopropyl)benzene can be influenced by various environmental factors. For instance, the compound’s thermal instability suggests that temperature could significantly impact its stability and efficacy . Additionally, the compound’s synthesis from alkyl mesylates and halides was investigated under continuous flow conditions, suggesting that the flow rate and pressure could also influence its action .

属性

IUPAC Name |

3-azidopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMBBQJILJGRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395787 | |

| Record name | (3-azidopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27126-20-1 | |

| Record name | (3-azidopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

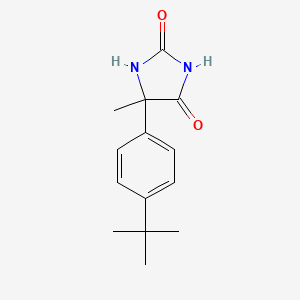

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)